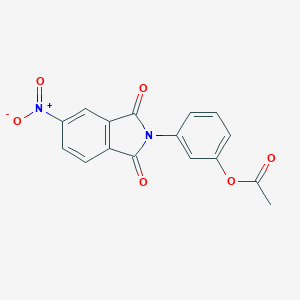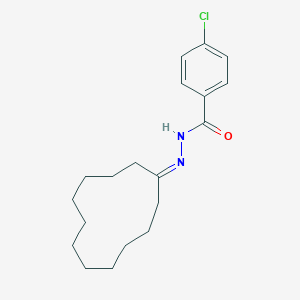![molecular formula C12H13NO5 B386575 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid CAS No. 108540-96-1](/img/structure/B386575.png)
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Vue d'ensemble
Description
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid is a natural product found in Aconitum laeve with data available.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Formation of Fused Tricyclic Systems : 4-alkyl(aryl)-substituted 4-oxobutanoic acids, like 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, react with 1,3-binucleophiles to form different fused tricyclic systems. This highlights its role in complex chemical synthesis (Grinev, Amalchieva, & Egorova, 2017).
Synthesis of Pyrazoles and O-Alkyl Derivatives : 4-Aryl-2,4-dioxobutanoic acids, including derivatives like this compound, are used in reactions with diazoalkanes to prepare pyrazoles and O-alkyl derivatives, indicating their utility in synthesizing diverse organic compounds (Zalesov, Kataev, Pulina, & Kovylyaeva, 2002).
Formation of Benzopyrroloxazine Derivatives : Reactions involving 4-oxobutanoic acids, such as this compound, with specific binucleophiles lead to the formation of complex molecules like benzopyrroloxazines, demonstrating its potential in advanced organic chemistry (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Photodimerization Studies : The compound is used in the study of stereocontrolled photodimerization processes, forming part of research in photochemistry (Ghosn & Wolf, 2010).
Medical and Biological Applications
Apoptosis Induction in Cell Lines : Derivatives of 4-oxobutanoic acid, similar to this compound, have been studied for their role in inducing apoptosis in specific cell lines, suggesting potential applications in cancer research and therapy (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).
Cytotoxic Evaluation in Cancer Research : Certain derivatives show significant cytotoxicity against various cancer cells, indicating their potential use in developing anticancer drugs (Zhao, Chen, Chang, & Tzeng, 2005).
Antimicrobial Activities : Amide derivatives of related compounds exhibit notable antifungal and antibacterial activities, emphasizing its importance in developing new antimicrobial agents (Sana, Khan, Zaidi, Ambreen, Khan, & Perveen, 2011).
Chemical Analysis and Environmental Applications
- Insecticide Analysis : Haptens related to this compound are used in developing sensitive ELISA methods for analyzing insecticide residues in agricultural samples, highlighting its role in environmental monitoring and food safety (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Propriétés
IUPAC Name |
4-(2-methoxycarbonylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWCYFXAELHYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(dimethylamino)phenyl]methanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B386495.png)
![2-({[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-4-bromo-6-methoxyphenol](/img/structure/B386496.png)
![2-[4-(octyloxy)phenoxy]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B386497.png)




![4-Iodophenyl 4-{[(4-iodophenoxy)carbonyl]amino}butylcarbamate](/img/structure/B386506.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B386507.png)


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-chlorobenzoate](/img/structure/B386512.png)
![2-ethyl-3-{[4-({4-nitrobenzyl}oxy)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B386517.png)
![2-[2-(3-Methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B386518.png)
